molecular formula C20H20O6 B150036 Coniferyl ferulate CAS No. 63644-62-2

Coniferyl ferulate

Cat. No. B150036
CAS RN: 63644-62-2
M. Wt: 356.4 g/mol
InChI Key: PGLIMMMHQDNVRS-YZQQHVNFSA-N
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Description

Coniferyl ferulate is a natural product found in Ligusticum striatum, Coreopsis venusta, and other organisms . It is a strong inhibitor of glutathione S-transferase (GST) isolated from Radix Angelicae sinensis . It shows strong inhibition of human placental GST . It also reverses multidrug resistance and downregulates P-glycoprotein .


Synthesis Analysis

Coniferyl ferulate is primarily synthesized from three hydroxycinnamyl alcohols— p -coumaryl, coniferyl and sinapyl alcohols—collectively referred as monolignols .


Molecular Structure Analysis

The molecular formula of Coniferyl ferulate is C20H20O6 . The structure of the compound was elucidated by analysis of mass spectrometry (MS) and 1H, 13C NMR data .


Chemical Reactions Analysis

Coniferyl ferulate has been found to inhibit GST activity in a concentration-dependent manner . It also shows a potential multidrug resistance reversal effect for antitumor adjuvant therapy .


Physical And Chemical Properties Analysis

Coniferyl ferulate is a colorless to yellow oily liquid with a special aroma . It has a lower vapor pressure and a higher boiling point, soluble in organic solvents such as alcohols and ethers, insoluble in water .

Mechanism of Action

Target of Action

Coniferyl ferulate (CF) is a natural product known for its various pharmacological activities . It primarily targets the glutathione S-transferase (GST) , a critical enzyme involved in detoxification . It shows strong inhibition of human placental GST . CF also targets Mgst2 , a gene preferentially expressed in neutrophil progenitor cells and implicated in mitochondrial metabolic processes .

Mode of Action

CF interacts with its targets to bring about significant physiological changes. It inhibits GST, thereby reversing multidrug resistance and downregulating P-glycoprotein . In the context of hematopoietic stem and progenitor cells (HSPCs), CF selectively inhibits Mgst2, leading to the amelioration of xylene-induced hematotoxic effects .

Biochemical Pathways

CF affects several biochemical pathways. It plays a role in reshaping gut microbiota and microbial metabolism . This interaction impacts the development and function of the brain via the microbiota–gut–brain axis . In the case of HSPCs, CF counters the reduction of both monocyte and neutrophil progenitor cells, which are commonly affected by xylene toxicity .

Pharmacokinetics

It’s known that cf is orally administered , suggesting that it undergoes absorption, distribution, metabolism, and excretion (ADME) processes

Result of Action

CF has been found to alleviate psychiatric disorders . Specifically, oral administration of CF once daily attenuated weight loss and depression-like and anxiety-like behaviors induced by chronic unpredicted mild stress (CUMS) in mice . It also significantly ameliorated colonic inflammation, lowered the levels of IL-6, IL-1β, and TNF-α . In the context of HSPCs, CF mitigates the detrimental impact of xylene by targeting Mgst2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CF. For instance, the gut microbiome, an important part of the body’s environment, is known to be involved in depression development . Thus, changes in gut microbiota may impact the efficacy of CF in alleviating depression-like behaviors

Safety and Hazards

Coniferyl ferulate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Coniferyl ferulate has been found to alleviate depression-like behaviors by improving the reconstruction of the gut microbiome and downregulating the expression levels of IL-6, IL-1β, and TNF-α to decrease colonic inflammation . It also shows a potential multidrug resistance reversal effect for antitumor adjuvant therapy .

properties

IUPAC Name

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-24-18-12-14(5-8-16(18)21)4-3-11-26-20(23)10-7-15-6-9-17(22)19(13-15)25-2/h3-10,12-13,21-22H,11H2,1-2H3/b4-3+,10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLIMMMHQDNVRS-YZQQHVNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coniferyl ferulate

CAS RN

63644-62-2
Record name Coniferyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063644622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CONIFERYL FERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SK9G87Y9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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